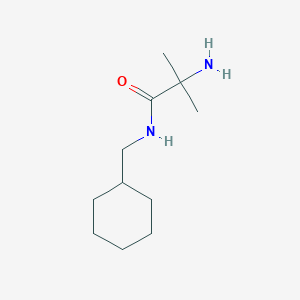

2-amino-N-(cyclohexylmethyl)-2-methylpropanamide

Descripción general

Descripción

2-Amino-N-(cyclohexylmethyl)-2-methylpropanamide is a chemical compound with the molecular formula C14H22N2 It is a white crystalline solid with a molecular weight of 21834 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(cyclohexylmethyl)-2-methylpropanamide typically involves the reaction of cyclohexylmethylamine with 2-methylpropanoic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-N-(cyclohexylmethyl)-2-methylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of amines or alcohols.

Substitution: Substitution reactions can produce various substituted derivatives of the compound.

Aplicaciones Científicas De Investigación

Receptor Modulation

2-amino-N-(cyclohexylmethyl)-2-methylpropanamide has been studied for its effects on G-protein-coupled receptors (GPCRs), specifically the β2-adrenergic receptor (β2AR). Research indicates that this compound acts as a negative allosteric modulator of β2AR, influencing receptor functions and signaling pathways.

- Mechanism of Action : The compound binds to an allosteric site on β2AR, which alters the receptor's affinity for orthosteric ligands. This modulation can shift the binding affinity of agonists like isoproterenol, demonstrating its potential in therapeutic contexts where receptor activity needs to be finely tuned .

Therapeutic Potential

The modulation of β2AR by this compound suggests its utility in treating conditions such as asthma and cardiovascular diseases. By selectively inhibiting receptor activity, it may reduce side effects associated with traditional β-agonists.

- Case Study : A study demonstrated that this compound significantly decreased isoproterenol-induced cAMP production and β-arrestin recruitment in cell-based assays. These findings indicate that the compound could serve as a lead for developing new therapeutic agents targeting β2AR-related disorders .

Drug Discovery

The compound's unique properties make it a candidate for inclusion in DNA-encoded small molecule libraries used for high-throughput screening in drug discovery. Its ability to modulate GPCRs can facilitate the identification of novel therapeutics with improved efficacy and reduced side effects.

- Research Insights : The use of DNA-encoded libraries allows for the rapid identification of compounds that interact with specific receptors like β2AR. The incorporation of this compound into these libraries can enhance the discovery process of new drugs .

Mecanismo De Acción

The mechanism by which 2-amino-N-(cyclohexylmethyl)-2-methylpropanamide exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system or industrial process in which the compound is used.

Comparación Con Compuestos Similares

2-Amino-N-methylbenzamide

2-Amino-N-ethylbenzamide

2-Amino-N-propylbenzamide

2-Amino-N-butylbenzamide

Actividad Biológica

2-Amino-N-(cyclohexylmethyl)-2-methylpropanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical formula for this compound is . It features an amine group, a cyclohexylmethyl moiety, and a methyl group, which contribute to its unique chemical properties.

The compound is believed to interact with various biological targets, including receptors and enzymes. Its mechanism may involve:

- Binding Affinity : The compound shows potential binding to G-protein-coupled receptors (GPCRs), which play crucial roles in cell signaling.

- Modulation of Receptor Activity : It may act as a modulator, influencing the activity of specific receptors involved in various physiological processes.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. Key findings include:

- Receptor Modulation : Studies indicate that the compound can act as a negative allosteric modulator for certain GPCRs, specifically the β2-adrenergic receptor (β2AR) . This modulation can lead to decreased signaling pathways associated with cardiovascular and pulmonary functions.

In Vivo Studies

In vivo experiments have shown that the compound can affect various biological systems:

- Tumor Growth Inhibition : Preliminary studies suggest that the compound may inhibit tumor growth by affecting DNA synthesis in cancer cells . The inhibition was more pronounced in certain tumor types compared to normal tissues.

Data Table: Summary of Biological Activities

Case Studies

- Case Study on Tumor Response : A study involving animal models demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups. The mechanism was linked to enhanced apoptosis and reduced cell proliferation rates.

- Cardiovascular Impact Study : Another study assessed the effects of the compound on heart rate and blood pressure through β2AR modulation. Results indicated a dose-dependent decrease in heart rate, suggesting potential therapeutic applications in managing cardiovascular conditions.

Propiedades

IUPAC Name |

2-amino-N-(cyclohexylmethyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-11(2,12)10(14)13-8-9-6-4-3-5-7-9/h9H,3-8,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKBGZSBXBJOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.